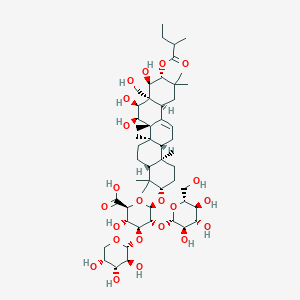

Saniculoside R-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saniculoside R 1 is a new triterpenoid saponin from Sanicula europaea.

Scientific Research Applications

Anti-HIV Activity

Extracts from Sanicula europaea L., containing saniculoside N, a compound closely related to Saniculoside R-1, demonstrated anti-HIV activity. The 50% ethanolic extract of the aerial parts of Sanicula europaea L. showed the highest activity, with rosmarinic acid being the principal active substance (Arda et al., 1997).

Antioxidant Properties

A study on Eryngium alpinum L. (Apiaceae) roots highlighted the radical scavenging properties of R-(+)-3'-O-beta-D-glucopyranosyl rosmarinic acid, a new derivative of rosmarinic acid, which was found in higher content in the aerial parts of Sanicula europaea L. This compound demonstrated antioxidant capacity, suggesting its potential as a natural antioxidant source (Le Claire et al., 2005).

Pharmacokinetics in Traditional Chinese Medicine

Sanqi, a traditional Chinese medicine, contains notoginsenoside R1, a compound structurally similar to Saniculoside R-1. A study investigated the pharmacokinetic behavior of active constituents like notoginsenoside R1 in Sanqi, providing insights into the absorption and metabolism of such compounds in traditional medicinal use (Xiao-Ming Liu et al., 2013).

Skin Anti-Ageing Potential

Ocimum sanctum Linn., which contains compounds structurally related to Saniculoside R-1, was found to have skin anti-ageing activity. The study focused on anti-collagenase, anti-elastase, and anti-hyaluronidase activities, with rosmarinic acid being a major compound responsible for these effects. This suggests the potential use of Saniculoside R-1 in cosmetic and cosmeceutical applications for skin ageing (Chaiyana et al., 2019).

properties

CAS RN |

204331-80-6 |

|---|---|

Product Name |

Saniculoside R-1 |

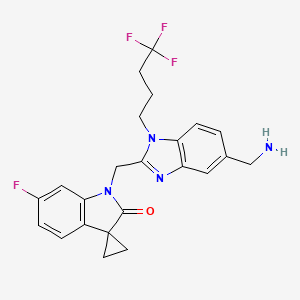

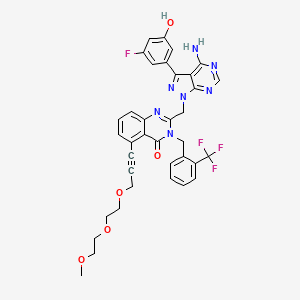

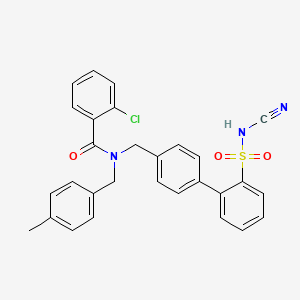

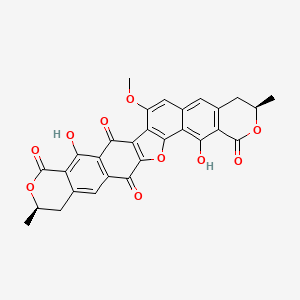

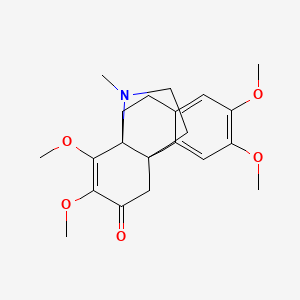

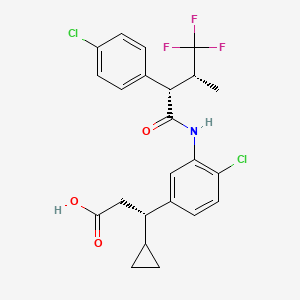

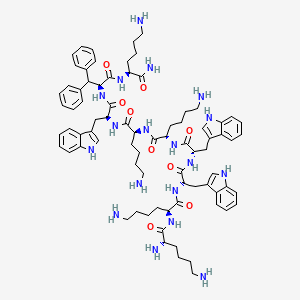

Molecular Formula |

C52H84O22 |

Molecular Weight |

1061.22 |

IUPAC Name |

(2S,3S,4S,5R,6R)-3-hydroxy-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((3S,4aR,6aR,6bS,7R,8S,8aR,9R,10R,12aS,14aR,14bR)-7,8,9-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-10-((2-methylbutanoyl)oxy)-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl)oxy)-4-(((2R,3S,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid |

InChI |

InChI=1S/C52H84O22/c1-10-21(2)43(67)74-41-40(64)52(20-54)23(17-47(41,3)4)22-11-12-27-49(7)15-14-28(48(5,6)26(49)13-16-50(27,8)51(22,9)38(62)39(52)63)70-46-37(73-45-33(60)31(58)30(57)25(18-53)69-45)35(34(61)36(72-46)42(65)66)71-44-32(59)29(56)24(55)19-68-44/h11,21,23-41,44-46,53-64H,10,12-20H2,1-9H3,(H,65,66)/t21?,23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34-,35-,36-,37+,38-,39+,40-,41-,44+,45-,46+,49-,50+,51-,52-/m0/s1 |

InChI Key |

ARQLEOCMMPMRQH-ULDGSTSNSA-N |

SMILES |

CCC(C(O[C@H]1[C@@H]([C@@]2([C@@H]([C@@H]([C@@]3(C([C@@H]2CC1(C)C)=CC[C@@H]4[C@]5(CC[C@@H](C(C)([C@@H]5CC[C@@]34C)C)O[C@@H]6O[C@H](C(O)=O)[C@H]([C@@H]([C@H]6O[C@@H]7O[C@@H]([C@H]([C@@H]([C@H]7O)O)O)CO)O[C@H]8OC[C@H]([C@H]([C@@H]8O)O)O)O)C)C)O)O)CO)O)=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Saniculoside R 1; Saniculoside R-1; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indole-1-propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-5-fluoro-alpha-hydroxy-alpha-methyl-, (alphaR)-](/img/structure/B610603.png)

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)